N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemically diverse molecule that has garnered interest in various fields, including chemistry, biology, and medicine. It features a complex structure composed of a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, linked via an ethanesulfonamide scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves multi-step organic synthesis:
Formation of Dihydroisoquinoline Unit: : Starting from commercially available precursors, the dihydroisoquinoline unit is synthesized through a Pictet-Spengler reaction.
Furan Ring Introduction: : The furan ring is introduced via a Friedel-Crafts alkylation reaction, utilizing appropriate starting materials.
Methoxyphenyl Group Addition: : The methoxyphenyl unit is integrated through nucleophilic aromatic substitution.
Final Coupling: : The ethanesulfonamide linkage is established in the final step through a condensation reaction using appropriate sulfonylating agents.
Industrial Production Methods
Industrial-scale production leverages optimized routes to enhance yield and reduce costs. Common methods include:
Catalytic Processes: : Use of metal catalysts to facilitate reactions.
Flow Chemistry: : Continuous flow processes to streamline production and ensure consistency.
Green Chemistry: : Environmentally friendly solvents and reagents to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring or dihydroisoquinoline moiety.
Reduction: : Reduction reactions, particularly at the nitro groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the aromatic methoxyphenyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and other oxidizing agents.
Reduction: : LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: : Halogenated agents and strong nucleophiles like NaNH2.
Major Products
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Amines or fully reduced aromatic systems.
Substitution: : Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has diverse applications:
Chemistry: : Utilized in synthetic organic chemistry for the development of new reaction methodologies.
Biology: : Studied for its potential in modulating biochemical pathways and cellular functions.
Medicine: : Investigated for pharmacological properties such as anti-inflammatory and anticancer activities.
Industry: : Applied in material science for developing novel polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes or receptors, modulating their activity.
Pathways Involved: : Impacts signaling pathways relevant to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits unique features compared to similar compounds:
Similar Compounds: : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanesulfonamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Uniqueness: : The combination of structural motifs enhances its chemical reactivity and biological activity, making it a versatile molecule for various applications.
This compound’s multifaceted nature makes it a valuable subject for ongoing research and potential future innovations.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVWUPQSFHTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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